(5Z)-2-(4-bromoanilino)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-aminothiophenol, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)imino]-5-(4-methylsulfanylbenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness
2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11BrN2O2S |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11BrN2O2S/c17-11-5-7-12(8-6-11)18-16-19-15(21)14(22-16)9-10-3-1-2-4-13(10)20/h1-9,20H,(H,18,19,21)/b14-9- |
InChI Key |
HQWIASVEBSKYDU-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O |
Origin of Product |
United States |
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